molecular formula C8H18O2 B158584 1,1-Diethoxy-2-methylpropane CAS No. 1741-41-9

1,1-Diethoxy-2-methylpropane

Cat. No. B158584
CAS RN: 1741-41-9
M. Wt: 146.23 g/mol
InChI Key: KZDFOVZPOBSHDH-UHFFFAOYSA-N
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Description

“1,1-Diethoxy-2-methylpropane” is a chemical compound with the molecular formula C8H18O2 . It is also known by other names such as “Isobutyraldehyde Diethyl Acetal” and "1,1-Diethoxyisobutane" .


Molecular Structure Analysis

The molecular structure of “1,1-Diethoxy-2-methylpropane” can be represented by the InChI string InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3 . The compound has a molecular weight of 146.23 g/mol .


Physical And Chemical Properties Analysis

“1,1-Diethoxy-2-methylpropane” has a molecular weight of 146.23 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It also has five rotatable bonds .

Scientific Research Applications

  • Modified Carbohydrates Synthesis : 1,1-Diethoxy-2-methylpropane derivatives have been used in the synthesis of modified carbohydrates. For example, derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one underwent cyclization, yielding compounds that can be regarded as partly modified carbohydrates in the furanose form (Valdersnes et al., 2012).

  • Liquid-Liquid Equilibrium Studies : Research has been conducted on the liquid-liquid equilibrium data for systems involving 2-methoxy-2-methylpropane (a related compound), providing insights into its efficiency as a solvent for the extraction of various compounds from wastewater (Luo et al., 2015).

  • Thermodynamic Analysis in Chemical Synthesis : The chemical equilibrium in the synthesis of compounds like 2-methoxy-2-methylpropane and its derivatives has been studied, with a focus on estimating thermodynamic properties for reactions and involved species (Badia et al., 2016).

  • Biofuel Production : 1,1-Diethoxy-2-methylpropane has been explored in the context of biofuel production. For instance, engineered ketol-acid reductoisomerase and alcohol dehydrogenase enable anaerobic production of biofuels like 2-methylpropan-1-ol (Bastian et al., 2011).

  • Catalyst Acidity in Chemical Reactions : The acidity of various catalysts used in the synthesis of 1,1-diethoxyethane from bioethanol has been investigated, demonstrating a correlation with 1,1-diethoxyethane production (Gómez et al., 2001).

  • Chemical Reactivity and Synthesis : The reactivity of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, a derivative of 1,1-Diethoxy-2-methylpropane, towards various reagents has been studied for potential applications in synthetic chemistry (Leiren et al., 2013).

  • Polymer Synthesis : 1,1-Diethoxy-2-methylpropane derivatives have been used in the synthesis of polymers. For example, the enzymatic hydrolysis of 1,1-diethoxycarbonyl-2-vinylcyclopropane led to the creation of chiral trans monoesters, which were used in polymer synthesis (Alupei & Ritter, 2001).

Safety and Hazards

When handling “1,1-Diethoxy-2-methylpropane”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,1-diethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDFOVZPOBSHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061940
Record name Propane, 1,1-diethoxy-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxy-2-methylpropane

CAS RN

1741-41-9
Record name 1,1-Diethoxy-2-methylpropane
Source CAS Common Chemistry
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Record name Propane, 1,1-diethoxy-2-methyl-
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Record name Propane, 1,1-diethoxy-2-methyl-
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Record name Propane, 1,1-diethoxy-2-methyl-
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Record name 1,1-diethoxy-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,1-Diethoxy-2-methylpropane in Chinese 'Yanghe Daqu' liquor?

A: Research indicates that 1,1-Diethoxy-2-methylpropane contributes to the fruity and floral aroma profile of 'Yanghe Daqu' liquor. [] While not identified as a primary contributor to the overall aroma, its presence adds complexity to the sensory experience of this specific type of Chinese liquor.

Q2: Were there other compounds identified in the liquor that contribute to its aroma?

A: Yes, the research identified a variety of esters, fatty acids, and other aromatic compounds in 'Yanghe Daqu' liquor. Esters like ethyl hexanoate and ethyl butanoate were highlighted as likely major contributors to the aroma based on their Osme values. [] The research suggests a complex interplay of various aroma compounds defines the liquor's sensory profile.

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